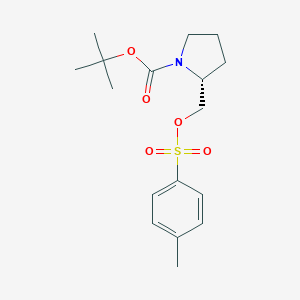

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:

- Core structure: A five-membered pyrrolidine ring with a tert-butyl carbamate group at position 1.

- Functional groups: A tosyloxymethyl (-CH₂OTs) substituent at position 2, where "Ts" denotes the p-toluenesulfonyl (tosyl) group.

- Stereochemistry: The R-configuration at position 2 ensures enantioselectivity in synthetic applications.

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals, where the tosyl group acts as a leaving group for nucleophilic substitution reactions. Its tert-butyl carbamate moiety provides steric protection for the pyrrolidine nitrogen, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVOPDINJSHSBZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471947 | |

| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128510-88-3 | |

| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Tosylation of (R)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate

The most straightforward route involves tosylation of the alcohol precursor, (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, using p-toluenesulfonyl chloride (TsCl).

Reaction Conditions and Optimization

-

Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and ability to dissolve both TsCl and the substrate.

-

Base : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction. Pyridine may enhance reaction rates by forming a complex with TsCl.

-

Temperature : Maintained at 0–5°C to minimize side reactions (e.g., elimination or racemization).

-

Stoichiometry : A 1.2–1.5 molar equivalent of TsCl ensures complete conversion, while excess TsCl risks sulfonic acid byproduct formation.

Typical Procedure :

-

Dissolve (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM under nitrogen.

-

Add TEA (1.5 eq) and cool to 0°C.

-

Introduce TsCl (1.2 eq) dropwise, stir for 12–24 hours.

-

Quench with ice-water, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate).

Yield : 70–85%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Challenges and Mitigation

Protective Group-Mediated Synthesis

For substrates prone to side reactions, a protective group strategy ensures selective functionalization. The PMC study highlights the use of tert-butyldimethylsilyl (TBS) protection for hydroxyl groups.

Stepwise Protocol:

-

Silylation : Treat (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with TBSCl (1.1 eq) and imidazole in DMF to yield the TBS-protected intermediate.

-

Tosylation : React the silylated product with TsCl under standard conditions.

-

Deprotection : Remove TBS with tetra-n-butylammonium fluoride (TBAF) in THF.

Advantages :

-

Enhanced regioselectivity in polyfunctional molecules.

-

Compatibility with acid-sensitive substrates.

Yield : 65–75% over three steps.

Industrial-Scale Production

Scaling laboratory methods necessitates modifications for safety, efficiency, and cost-effectiveness.

Continuous Flow Reactor Systems

Purification Alternatives

-

Centrifugal Partition Chromatography (CPC) : Reduces solvent consumption by 40% compared to traditional column chromatography.

-

Recrystallization : Ethanol/water mixtures achieve >99% purity, avoiding silica gel use.

Analytical Characterization

Rigorous validation ensures structural fidelity and purity.

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The tosyloxy group in ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where the tosyloxy group is replaced by a nucleophile.

Reduction Reactions: The compound can undergo reduction reactions to remove the tosyloxy group and form the corresponding alcohol.

Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups into the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Organic Synthesis

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of complex organic molecules. It serves as a versatile building block for the preparation of various pharmaceuticals and agrochemicals. The presence of the tosyl group makes it an excellent precursor for nucleophilic substitution reactions, enhancing its utility in synthetic pathways.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antimicrobial properties. The unique structural features of this compound may enhance its efficacy against certain bacterial strains due to improved lipophilicity and membrane permeability .

- Antitumor Potential : Research indicates that similar pyrrolidine compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells require further investigation but present promising avenues for drug development .

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of pyrrolidine derivatives in models of neurodegenerative diseases, suggesting that compounds like this compound may modulate neurotransmitter systems or exhibit antioxidant properties .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrrolidine derivatives found that those with structural similarities to this compound exhibited significant antibacterial activity against common pathogens. The research indicated that modifications to the substituents could enhance activity, making this compound a candidate for further exploration in antibiotic development .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal demonstrated that certain pyrrolidine derivatives could inhibit tumor growth in vitro. This compound was included in preliminary screenings, showing potential for further development as an antitumor agent due to its structural characteristics conducive to biological activity .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate involves its ability to act as a reactive intermediate in chemical reactions. The tosyloxy group is a good leaving group, which makes the compound highly reactive in nucleophilic substitution reactions. The pyrrolidine ring provides structural rigidity and can interact with various molecular targets, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

tert-Butyl (R)-2-(4-Octylphenethyl)pyrrolidine-1-carboxylate

- Structure : Features a 4-octylphenethyl group at position 2 instead of tosyloxymethyl.

- Synthesis : Prepared via hydrogenation and alkylation, yielding a colorless oil (78% yield) .

- Applications : Designed for anticancer studies; hydrophobic octylphenethyl substituent enhances lipid membrane interaction.

- Key Difference : The absence of a leaving group (tosyl) limits its utility in substitution reactions compared to the target compound.

tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Contains a pyridinyloxy-methyl group at position 3.

- Properties : The iodine and methoxy groups on the pyridine ring enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Key Difference : Heteroaromatic substituents expand applications in catalysis, contrasting with the target compound’s role as a synthetic intermediate.

Sulfonate Leaving Group Modifications

tert-Butyl (S)-2-(((Methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Structure : Mesyl (methylsulfonyl) group replaces tosyl.

- Synthesis : Produced via mesylation of the alcohol precursor (92% yield) .

- Reactivity : Mesyl groups are smaller and less stable than tosyl, leading to faster hydrolysis but reduced selectivity in nucleophilic substitutions.

- Stereochemical Note: S-configuration at position 2 highlights how enantiomer orientation affects biological activity.

Positional Isomers

(R)-tert-Butyl 3-(Tosyloxy)pyrrolidine-1-carboxylate

Data Tables

Table 1. Structural and Functional Comparison

Key Research Findings

Tosyl vs. Mesyl Groups : Tosyl derivatives exhibit superior leaving group ability due to resonance stabilization of the sulfonate anion, making them preferred in SN2 reactions .

Substituent Position : Tosyloxy at position 2 (target compound) offers better steric accessibility for nucleophilic attack compared to position 3 isomers .

Biological Relevance : Hydrophobic substituents (e.g., 4-octylphenethyl) enhance membrane permeability, whereas polar sulfonates improve solubility in aqueous systems .

Biological Activity

(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate, identified by its CAS number 128510-88-3, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a tosylate moiety, and a carboxylate functionality, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 355.45 g/mol. The compound's structure includes a pyrrolidine ring substituted with a tosyl group and a tert-butyl ester, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 355.45 g/mol |

| CAS Number | 128510-88-3 |

| Chemical Class | Pyrrolidine derivative |

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, pyrrolidine derivatives have been shown to possess significant antibacterial activity against various strains of bacteria. The presence of the tosyl group may enhance the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

2. Antitumor Potential

Pyrrolidine derivatives have been investigated for their antitumor activities. Research has demonstrated that certain pyrrolidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts antitumor effects remain to be elucidated.

3. Neuroprotective Effects

Some studies suggest that pyrrolidine derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties are considered promising candidates for further investigation in this area.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have provided insights into its potential activities:

Case Study 1: Antimicrobial Activity

A study on pyrrolidine derivatives indicated that modifications on the nitrogen atom significantly impact antibacterial potency against E. coli and S. aureus. The presence of electron-withdrawing groups like tosyl enhances activity due to increased stability and interaction with bacterial cell membranes.

Case Study 2: Antitumor Activity

Research involving structurally similar pyrrolidines revealed that certain derivatives inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that this compound could be explored for similar mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate?

- The compound is typically synthesized via tosylation of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate using tosyl chloride (TsCl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). Key steps include maintaining low temperatures (0–5°C) to minimize side reactions and using flash column chromatography (hexane/ethyl acetate gradients) for purification .

Q. How can the stereochemical integrity of the (R)-configuration be preserved during synthesis?

- Stereochemical preservation requires strict control of reaction conditions:

- Use chiral starting materials with confirmed enantiomeric excess.

- Avoid strong acids/bases that may induce racemization.

- Monitor optical rotation ([α]D) and confirm configuration via chiral HPLC or comparison with literature NMR data .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 1.4–3.5 ppm), tert-butyl group (δ 1.4 ppm), and tosyl aromatic protons (δ 7.2–7.8 ppm) .

- HRMS : Verify molecular ion [M+H]+ at m/z 356.45 (C17H25NO5S).

- IR : Confirm sulfonate ester (S=O) stretches at 1170 cm⁻¹ and 1360 cm⁻¹ .

Advanced Research Questions

Q. How to troubleshoot low yields in the tosylation step of the synthesis?

- Common issues :

- Moisture sensitivity : Ensure anhydrous solvents and inert atmosphere.

- Incomplete activation : Optimize TsCl equivalents (1.2–1.5 eq) and reaction time (4–12 hrs).

- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap HCl.

- Purification : Replace silica gel chromatography with recrystallization (e.g., ethanol/water) to improve recovery .

Q. What are the key considerations when scaling up the synthesis of this compound?

- Solvent selection : Replace THF with toluene for better thermal control in exothermic reactions.

- Safety : Handle TsCl in a fume hood due to its lachrymatory properties.

- Chromatography alternatives : Use centrifugal partition chromatography (CPC) or gradient crystallization to reduce solvent waste .

Q. How to address discrepancies in NMR data during characterization?

- Dynamic effects : Check for restricted rotation in the tosyl group (e.g., coalescence temperature studies).

- Impurities : Analyze via LC-MS to detect sulfonic acid byproducts (e.g., from hydrolysis).

- Reference alignment : Compare 13C NMR data with structurally analogous compounds (e.g., tert-butyl pyrrolidine carboxylates) .

Q. What alternative leaving groups have been explored in place of tosyloxy for this compound?

- Bromo/mesyl groups : Bromine substitution (e.g., tert-butyl (R)-2-(bromomethyl)pyrrolidine-1-carboxylate) requires AgNO3-assisted displacement but offers faster kinetics.

- Triflates : Provide higher reactivity in SN2 reactions but are less stable under acidic conditions.

- Comparative studies should evaluate leaving group ability (e.g., Swain-Scott parameters) and compatibility with downstream reactions .

Q. How does the choice of base influence the elimination vs. substitution pathways in reactions involving this tosylate?

- Bulky bases (e.g., DBU): Promote elimination (E2) by abstracting β-hydrogens, forming pyrroline derivatives.

- Weak bases (e.g., K2CO3): Favor SN2 substitution (e.g., nucleophilic displacement with amines or thiols).

- Steric effects : The tert-butyl group hinders backside attack, increasing elimination risk. Pre-screen bases using DFT calculations to predict pathway dominance .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 66–67°C vs. 157–159°C in similar derivatives) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) and X-ray crystallography to resolve .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.